molecular formula C21H16F3NO3 B15339847 Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate

Cat. No.: B15339847
M. Wt: 387.4 g/mol
InChI Key: JMVZPMSSLBFIGR-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trifluoromethyl group attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(fluoromethyl)nicotinate
  • Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(chloromethyl)nicotinate
  • Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(bromomethyl)nicotinate

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)nicotinate imparts unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H16F3NO3

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-4-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C21H16F3NO3/c1-27-15-10-8-14(9-11-15)19-18(20(26)28-2)16(13-6-4-3-5-7-13)12-17(25-19)21(22,23)24/h3-12H,1-2H3

InChI Key

JMVZPMSSLBFIGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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